molecular formula C18H20N4OS B3791004 3-methyl-4-(1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}pyrrolidin-2-yl)-1,2,5-oxadiazole

3-methyl-4-(1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}pyrrolidin-2-yl)-1,2,5-oxadiazole

Cat. No.: B3791004
M. Wt: 340.4 g/mol
InChI Key: VTSOXYNRSMFSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a pyrrolidine ring, a thiazole ring, and an oxadiazole ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Oxadiazole is a heterocyclic compound containing two oxygen atoms and one nitrogen atom in a five-membered ring.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine, thiazole, and oxadiazole rings would contribute to the three-dimensional structure of the molecule. The exact structure would depend on the stereochemistry at the chiral centers in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of polar or nonpolar regions could affect properties like solubility, melting point, boiling point, and stability .

Properties

IUPAC Name

3-methyl-4-[1-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrrolidin-2-yl]-1,2,5-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-12-6-3-4-7-15(12)18-19-10-14(24-18)11-22-9-5-8-16(22)17-13(2)20-23-21-17/h3-4,6-7,10,16H,5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSOXYNRSMFSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(S2)CN3CCCC3C4=NON=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-4-(1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}pyrrolidin-2-yl)-1,2,5-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-methyl-4-(1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}pyrrolidin-2-yl)-1,2,5-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-methyl-4-(1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}pyrrolidin-2-yl)-1,2,5-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-methyl-4-(1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}pyrrolidin-2-yl)-1,2,5-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-methyl-4-(1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}pyrrolidin-2-yl)-1,2,5-oxadiazole
Reactant of Route 6
3-methyl-4-(1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}pyrrolidin-2-yl)-1,2,5-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.